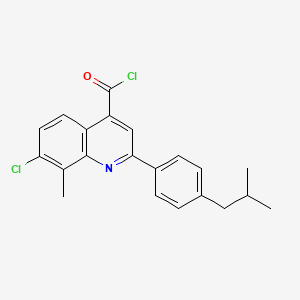

7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carbonyl chloride

説明

Historical Development of Substituted Quinoline Derivatives

The historical development of substituted quinoline derivatives traces back to the 19th century when quinoline was first isolated by Runge in 1834 from coal tar. This discovery marked the beginning of extensive research into quinoline chemistry, as scientists recognized the potential of this heterocyclic framework for developing biologically active compounds. The quinoline structural motif consists of a benzene ring fused to the alpha and beta positions of a pyridine ring, which gives it the alternative name benzopyridine. The physical and chemical properties of the basic quinoline structure provided researchers with a foundation for understanding how substitution patterns could modify reactivity and biological activity.

Following the initial discovery, multiple synthetic methodologies were developed throughout the late 1800s and early 1900s to construct quinoline derivatives. The Skraup synthesis, introduced in 1880 by Zdenko Hans Skraup, became one of the most significant early methods for quinoline preparation. This reaction involves the condensation of glycerine with aniline in the presence of concentrated sulfuric acid and nitrobenzene as an oxidizing agent. The mechanism proceeds through the formation of acrolein as an intermediate, which subsequently undergoes condensation and cyclization to form the quinoline ring system.

The Conrad-Limpach synthesis, reported in 1887, represented another major advancement in quinoline chemistry. This method involves the condensation of anilines with beta-ketoesters to form 4-hydroxyquinolines via a Schiff base intermediate. The reaction mechanism begins with an attack of aniline on the keto group of the beta-ketoester to form a tetrahedral intermediate, followed by protonation to form the Schiff base. The process concludes with electrocyclic ring closing at elevated temperatures, typically around 250°C, to form the quinoline product.

The Knorr quinoline synthesis, developed by Ludwig Knorr in 1886, provided yet another route to substituted quinolines. This intramolecular organic reaction converts a beta-ketoanilide to a 2-hydroxyquinoline using sulfuric acid. The reaction proceeds through electrophilic aromatic substitution accompanied by elimination of water. Studies have shown that reaction conditions significantly influence product formation, with excess polyphosphoric acid favoring 2-hydroxyquinoline formation while limited acid amounts can lead to 4-hydroxyquinoline products.

The development of these classical synthetic methods established quinoline chemistry as a mature field, enabling the preparation of increasingly complex derivatives. The ability to introduce substituents at various positions on the quinoline ring system opened pathways to compounds with diverse biological activities. More than 200 biologically active quinoline alkaloids have been identified in nature, demonstrating the prevalence and importance of this structural motif.

Significance of Carbonyl Chloride Functionalization in Quinolines

Carbonyl chloride functionalization represents one of the most important reactive modifications possible in quinoline chemistry, fundamentally altering the chemical behavior and synthetic utility of the parent heterocycle. Carbonyl chlorides, also known as acyl chlorides, contain a carbon atom with a double bond to oxygen and a single bond to chlorine, creating a highly electrophilic center. The high electronegativities of both oxygen and chlorine atoms result in significant electron withdrawal from the carbon atom, creating a large partial positive charge that makes carbonyl chlorides exceptionally reactive toward nucleophiles.

The incorporation of carbonyl chloride functionality into quinoline derivatives creates compounds with unique reactivity profiles that combine the electron-deficient nature of the quinoline ring system with the extreme electrophilicity of the acyl chloride group. This combination enables these compounds to participate in a wide range of chemical transformations, including nucleophilic acyl substitution reactions, addition-elimination processes, and coupling reactions. The reactivity of carbonyl chlorides makes them particularly valuable as synthetic intermediates, as they can be readily converted to other carbonyl-containing compounds such as esters, amides, and anhydrides.

Quinoline carbonyl chlorides demonstrate regioselective reactivity patterns that depend on the electronic properties of the quinoline ring system. The electron-deficient nature of quinolines, particularly at the 2 and 4 positions, influences the reactivity of carbonyl chloride substituents at these locations. Research has shown that quinoline derivatives can undergo selective functionalization at specific positions through controlled chemical processes. For example, studies have demonstrated that quinoline nitrogen-oxides can be selectively functionalized at the C2 position through palladium-catalyzed processes.

The synthetic utility of quinoline carbonyl chlorides extends to their role as coupling partners in metal-catalyzed cross-coupling reactions. These compounds can participate in decarbonylation processes where the carbonyl group is eliminated, leaving behind the desired carbon-carbon bond formation. Rhodium-catalyzed arylation reactions using aroyl chlorides have been successfully demonstrated, showing that these compounds can serve as effective aryl donors through decarbonylation pathways.

The preparation of carbonyl chlorides typically requires anhydrous conditions due to their vigorous reaction with water. This reactivity necessitates careful handling and storage procedures, but also contributes to their synthetic value as highly reactive intermediates. The preparation is commonly achieved by treating carboxylic acids with phosphorus pentachloride under anhydrous conditions.

Position and Importance of 7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carbonyl chloride in Organic Chemistry

This compound occupies a unique position in organic chemistry as a highly functionalized quinoline derivative that combines multiple reactive sites within a single molecular framework. This compound, with the molecular formula C21H19Cl2NO and molecular weight of 372.3 grams per mole, represents a sophisticated example of modern synthetic quinoline chemistry. The compound is catalogued under CAS number 1160256-36-9 and MFCD number MFCD03422870, indicating its recognition as a distinct chemical entity in major chemical databases.

The structural complexity of this compound arises from its multiple substitution pattern, which includes chlorine atoms at both the 7 position of the quinoline ring and within the carbonyl chloride functionality at the 4 position. The presence of the 4-isobutylphenyl substituent at the 2 position introduces significant steric bulk and lipophilic character to the molecule. The methyl group at the 8 position provides additional substitution that can influence both electronic properties and steric interactions.

From a synthetic perspective, this compound serves as a valuable building block in organic synthesis, particularly in medicinal chemistry applications. The carbonyl chloride functionality enables facile conversion to various carbonyl derivatives through nucleophilic acyl substitution reactions. This reactivity allows for the introduction of diverse functional groups, making the compound useful for structure-activity relationship studies in drug discovery programs.

The electronic properties of this compound are influenced by the combined effects of multiple substituents on the quinoline core. The chlorine atom at the 7 position acts as an electron-withdrawing group, while the phenyl substituent at the 2 position can participate in conjugation with the quinoline system. The isobutyl group on the phenyl ring contributes to the overall lipophilicity of the molecule, potentially influencing its biological properties and synthetic utility.

The compound's position in contemporary organic chemistry is further enhanced by recent advances in metal-free quinoline synthesis and functionalization methods. These developments have made complex quinoline derivatives more accessible while avoiding the use of expensive transition metal catalysts. The ability to synthesize and modify such highly substituted quinolines represents a significant advancement in heterocyclic chemistry.

Research into quinoline derivatives has shown that structural modifications can dramatically alter biological activities. Studies have identified quinoline derivatives with promising antioxidant and neuroprotective properties, with specific structural features contributing to enhanced activity. The complex substitution pattern of this compound positions it as a potential candidate for further biological evaluation and synthetic manipulation.

| Property | Value |

|---|---|

| Molecular Formula | C21H19Cl2NO |

| Molecular Weight | 372.3 g/mol |

| CAS Number | 1160256-36-9 |

| MFCD Number | MFCD03422870 |

| Purity | 95% |

| Physical State | Crystalline solid |

The importance of this compound in organic chemistry extends beyond its immediate synthetic utility to its role as a representative example of modern quinoline chemistry. The successful synthesis and characterization of such complex derivatives demonstrates the maturity of quinoline synthetic methodology and the potential for developing even more sophisticated molecular architectures. Current research trends in quinoline chemistry focus on multicomponent reactions and green chemistry approaches that can efficiently construct complex substitution patterns while minimizing environmental impact.

特性

IUPAC Name |

7-chloro-8-methyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2NO/c1-12(2)10-14-4-6-15(7-5-14)19-11-17(21(23)25)16-8-9-18(22)13(3)20(16)24-19/h4-9,11-12H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDFVNSZUSAILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)CC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carbonyl chloride, a compound with the CAS number 1160256-36-9, belongs to the quinoline family and has garnered attention due to its potential biological activities. This article explores its biological properties, including antibacterial, antitumor, and other pharmacological effects based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chloro group and a carbonyl chloride moiety, which are critical for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 372.29 g/mol |

| CAS Number | 1160256-36-9 |

| MDL Number | MFCD03422870 |

| Hazard Classification | Irritant |

Antibacterial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives of quinoline have been shown to inhibit the growth of various bacterial strains. The presence of the chloro and carbonyl groups may enhance the compound's interaction with bacterial cell membranes or metabolic pathways.

Case Study : A study assessed the antibacterial activity of several quinoline derivatives against Staphylococcus aureus and Escherichia coli. Compounds with similar substituents demonstrated minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, suggesting that this compound may exhibit comparable activity .

Antitumor Activity

The antitumor potential of quinoline derivatives has been widely studied, particularly in targeting various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is of particular interest.

Research Findings : In vitro studies have shown that related quinoline compounds can induce cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| HeLa | 20.5 |

These results suggest that this compound could be evaluated for similar antitumor efficacy.

Other Pharmacological Effects

Beyond antibacterial and antitumor activities, quinoline derivatives have also been explored for their anti-inflammatory and analgesic properties. The structural motifs present in these compounds often correlate with their ability to modulate inflammatory pathways.

Example Study : A study investigating the anti-inflammatory effects of various quinoline derivatives found that certain compounds significantly reduced inflammation markers in animal models. This suggests that this compound may possess similar therapeutic potential .

科学的研究の応用

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent, particularly in the development of novel anti-cancer drugs. Its structural features allow for interaction with biological targets, making it a candidate for further investigation in drug design.

Proteomics Research

7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carbonyl chloride is utilized in proteomics to modify proteins or peptides for mass spectrometry analysis. Its ability to selectively label amino acids can facilitate the identification and quantification of proteins within complex biological samples .

Biochemical Studies

The compound serves as a tool in biochemical assays to study enzyme activity and protein interactions. By employing this compound in various assays, researchers can gain insights into metabolic pathways and cellular processes.

Case Studies

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 7-Chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carbonyl chloride with structurally analogous quinoline derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparisons

Key Findings

Substituent Position and Reactivity: The 7-chloro-8-methyl configuration in the target compound contrasts with 8-chloro in QY-5864. The position of chlorine significantly impacts electronic distribution: 7-Cl may enhance electrophilicity at the carbonyl chloride group compared to 8-Cl due to proximity .

Functional Group Effects :

- Carbonyl chloride vs. carboxylic acid : The target compound’s COCl group offers high reactivity for forming amides or esters, unlike the carboxylic acid derivatives (e.g., 401604-07-7), which require activation for coupling. However, carboxylic acids exhibit better stability and solubility in biological media .

Derivatives with isopropoxy or dichlorophenyl substituents (e.g., 1160256-71-2 in ) highlight the versatility of quinoline scaffolds but may face regulatory hurdles due to increased halogen content .

Physicochemical Properties: Solubility data for 8-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (slightly soluble in chloroform, methanol, DMSO) suggests that the target compound’s acyl chloride form would exhibit lower solubility in protic solvents due to its hydrophobic isobutyl group .

Q & A

Q. What are the recommended methods for synthesizing 7-chloro-2-(4-isobutylphenyl)-8-methylquinoline-4-carbonyl chloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the quinoline core via the Gould-Jacobs reaction or Friedländer condensation, followed by halogenation and carbonyl chloride introduction. For example, halogenation at the 7-position can be achieved using POCl₃ or SOCl₂ under reflux conditions . To optimize yields:

- Control temperature gradients during exothermic steps (e.g., acyl chloride formation) to minimize side reactions.

- Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates.

- Monitor reaction progress via TLC or HPLC, particularly during coupling reactions involving bulky substituents like 4-isobutylphenyl, which may require extended reaction times .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Key signals include the quinoline aromatic protons (δ 7.5–9.0 ppm) and the isobutyl group (δ 0.9–1.2 ppm for CH₃, δ 2.4–2.6 ppm for CH₂). The carbonyl chloride group (C=O) appears at ~170 ppm in 13C NMR.

- HRMS : Confirm molecular weight (C₂₁H₂₀Cl₂NO) with an expected [M+H]⁺ peak at m/z 396.0793.

- IR : Look for C=O stretching at ~1750 cm⁻¹ and C-Cl stretches at 550–850 cm⁻¹.

Cross-validate data with computational tools (e.g., DFT for NMR chemical shifts) to resolve ambiguities in overlapping signals .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors, as acyl chlorides are highly reactive and irritants .

- Storage : Store in airtight containers under inert gas (N₂) at 2–8°C to prevent hydrolysis. Label containers with GHS hazard symbols (e.g., corrosive, toxic).

- Spill Management : Neutralize spills with sodium bicarbonate or dry sand; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How do steric effects from the 4-isobutylphenyl group influence reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The bulky isobutyl group at the 2-position creates steric hindrance, slowing nucleophilic attack at the carbonyl chloride. To mitigate this:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Employ catalysts like DMAP (4-dimethylaminopyridine) to enhance electrophilicity of the carbonyl carbon.

- Conduct kinetic studies under varying temperatures (25–60°C) to identify optimal conditions for substitutions (e.g., with amines or alcohols) .

Q. How can conflicting data on the compound’s stability in aqueous media be resolved?

- Methodological Answer : Stability discrepancies often arise from trace moisture in solvents or variable pH. To address this:

- Perform accelerated degradation studies: Expose the compound to buffered solutions (pH 1–13) at 40°C and monitor hydrolysis via HPLC.

- Identify degradation products (e.g., carboxylic acid derivatives) using LC-MS.

- Use Karl Fischer titration to quantify residual water in reaction matrices, ensuring <0.1% moisture for reproducible stability .

Q. What strategies are effective for resolving low crystallinity during purification?

- Methodological Answer : Poor crystallinity is common due to the compound’s hydrophobic aromatic system. Strategies include:

- Solvent Screening : Test mixed solvents (e.g., ethyl acetate/hexane) to modulate polarity.

- Seeding : Introduce pre-formed microcrystals to induce nucleation.

- Cryogenic Techniques : Perform slow cooling (0.5°C/min) in acetone/dry ice baths.

- Alternative Methods : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbonyl carbon) and transition-state energies.

- MD Simulations : Model solvation effects in common solvents (e.g., THF, DCM) to assess steric accessibility.

- Docking Studies : Evaluate interactions with biological targets (e.g., enzyme active sites) to guide functionalization for pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。